molecular formula C9H5BrCl2F2O2 B1411332 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide CAS No. 1807037-65-5

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide

Cat. No. B1411332
CAS RN: 1807037-65-5
M. Wt: 333.94 g/mol
InChI Key: IBYOLXOWQYTORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is an organic compound that has been widely used in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. It is a halogenated phenacyl bromide that has been used in a variety of laboratory experiments and has been the subject of numerous scientific studies.

Scientific Research Applications

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme inhibition, and the study of the pharmacological effects of drugs. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of biologically active compounds.

Mechanism of Action

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is an inhibitor of serine proteases, which are enzymes that play an important role in many biological processes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction it normally catalyzes. This inhibition of the enzyme can then be used to study the effects of the enzyme on a variety of biological processes.
Biochemical and Physiological Effects
This compound has been used to study the effects of serine proteases on the biochemical and physiological processes of cells. It has been found to inhibit the activity of enzymes involved in the breakdown of proteins, the formation of new proteins, and the regulation of cell signaling pathways. It has also been used to study the effects of serine proteases on the metabolism of lipids and carbohydrates, and on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also relatively inexpensive and can be stored at room temperature. However, it does have some limitations. It is relatively non-specific and can inhibit multiple enzymes, which can make it difficult to determine the specific effects of the enzyme inhibition.

Future Directions

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has been used in a variety of scientific research applications, and there are many potential future directions for its use. These include the development of new and improved synthesis methods, the study of the effects of its inhibition of multiple enzymes, the use of its inhibition to study the effects of drugs on biological processes, and the use of its inhibition to study the regulation of gene expression. Additionally, there is potential for the development of new and improved inhibitors of serine proteases, as well as the use of this compound to study the effects of serine proteases on the development and progression of diseases.

properties

IUPAC Name

2-bromo-1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-6(12)8(2-5(4)11)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYOLXOWQYTORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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